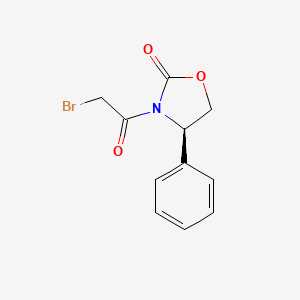

(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c12-6-10(14)13-9(7-16-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSTWKDFLSXEOE-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C(=O)O1)C(=O)CBr)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one synthesis protocol

An In-depth Technical Guide to the Synthesis of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one

Authored by a Senior Application Scientist

This guide provides a detailed protocol and scientific rationale for the synthesis of this compound, a valuable chiral intermediate in asymmetric synthesis. The content is structured for researchers, chemists, and drug development professionals, emphasizing mechanistic understanding, procedural safety, and robust analytical validation.

Introduction and Significance

This compound belongs to the class of N-acylated oxazolidinones. These compounds are paramount in modern organic synthesis, serving as powerful chiral auxiliaries.[1][2] First popularized by David A. Evans, chiral oxazolidinones provide a robust framework for controlling stereochemistry during the formation of new carbon-carbon bonds.[2][3] This stereocontrol is critical in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific three-dimensional arrangement.[4]

The title compound is synthesized by attaching a bromoacetyl group to the nitrogen of (4R)-4-phenyl-1,3-oxazolidin-2-one. This "handle" equips the chiral auxiliary with a reactive electrophilic site, making it a versatile building block for the diastereoselective synthesis of complex molecules, including amino acids and other biologically active compounds.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core transformation is the N-acylation of the oxazolidinone ring, which proceeds via a nucleophilic acyl substitution mechanism.

Key Mechanistic Steps:

-

Deprotonation: The synthesis is initiated by treating the starting oxazolidinone with a strong, non-nucleophilic base. Traditionally, an organolithium reagent such as n-butyllithium (n-BuLi) is used at cryogenic temperatures (e.g., -78 °C).[2][5] The base abstracts the acidic proton from the nitrogen atom (pKa ≈ 21 in DMSO), generating a highly nucleophilic lithium amide enolate. This deprotonation is a critical step to activate the otherwise weakly nucleophilic nitrogen.

-

Nucleophilic Attack: The resulting lithium anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl bromide. A tetrahedral intermediate is formed.

-

Leaving Group Departure: This intermediate rapidly collapses, expelling the bromide ion as the leaving group, to form the stable N-acylated imide product.

The use of a strong base and a highly reactive acylating agent like an acid bromide ensures the reaction proceeds efficiently to completion. Milder methods employing acid fluorides or alternative coupling agents have also been developed for N-acylations to avoid the use of pyrophoric reagents.[6]

Caption: Figure 1: N-Acylation Mechanism.

Starting Material and Reagents

(4R)-4-phenyl-1,3-oxazolidin-2-one

This chiral auxiliary is the cornerstone of the synthesis. It is readily available from commercial suppliers.[4][7] Should a laboratory-scale synthesis be required, it is typically prepared from the corresponding chiral amino alcohol, (R)-(-)-2-phenylglycinol, via cyclization with an agent like diethyl carbonate or phosgene derivatives.[8][9]

Table 1: Properties of (4R)-4-phenyl-1,3-oxazolidin-2-one

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 90319-52-1 | [4][7] |

| Molecular Formula | C₉H₉NO₂ | [4][7] |

| Molecular Weight | 163.17 g/mol | [7] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 129-133 °C | [4][7] |

| Optical Rotation | [α]²⁰/D = -52 ± 3º (c=1 in CHCl₃) |[4] |

Key Reagents

Table 2: Reagents for Synthesis

| Reagent | Role | Key Considerations |

|---|---|---|

| Bromoacetyl bromide | Acylating Agent | Highly corrosive and a lachrymator. Reacts violently with water.[10][11] |

| n-Butyllithium (n-BuLi) | Strong Base | Pyrophoric. Must be handled under an inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be anhydrous. Can form explosive peroxides. |

| Sat. aq. NH₄Cl | Quenching Agent | Used to neutralize the reaction mixture and protonate any remaining base.[2] |

| Ethyl Acetate / Hexanes | Solvents | Used for extraction and purification (recrystallization/chromatography). |

Detailed Experimental Protocol

This protocol is based on established methods for the N-acylation of oxazolidinones.[2] All operations should be performed in a fume hood.

Caption: Figure 2: Experimental Workflow.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: In the flask, dissolve (4R)-4-phenyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq., e.g., 2.5 M in hexanes) dropwise via syringe over 15 minutes. A color change may be observed. Stir the resulting solution at -78 °C for 30 minutes to ensure complete deprotonation.

-

Acylation: While maintaining the temperature at -78 °C, add bromoacetyl bromide (1.1 eq.) dropwise via syringe. The reaction is typically rapid. Stir the mixture at this temperature for 2-3 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Reaction Quench: Slowly quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. The temperature will rise; allow the mixture to warm to room temperature.

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers and wash sequentially with water and then with brine.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel to afford the pure this compound as a white solid.

Safety and Hazard Management

This synthesis involves highly reactive and hazardous materials. A thorough risk assessment is mandatory before commencing any work.

-

Bromoacetyl Bromide: This substance is extremely corrosive to the eyes, skin, and respiratory tract. It is a potent lachrymator and reacts violently with water, releasing toxic hydrogen bromide gas.[10][11][12][13] Handling: Always handle in a certified chemical fume hood. Wear chemical safety goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat.[11][14] Keep away from water and basic solutions.[11]

-

n-Butyllithium: n-BuLi is pyrophoric and will ignite on contact with air. It also reacts violently with water. Handling: Use standard inert atmosphere techniques (e.g., Schlenk line or glovebox) and transfer via syringe.

-

Emergency Preparedness: Ensure an appropriate fire extinguisher (Class D for organometallics), an emergency shower, and an eyewash station are immediately accessible.[11][13] In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11][12][13] Seek immediate medical attention for any exposure.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. Expected ¹H NMR signals include multiplets for the phenyl group, characteristic signals for the oxazolidinone ring protons, and a key singlet for the methylene protons (–CH₂Br) of the bromoacetyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product. The spectrum should show the molecular ion peak corresponding to the expected mass, along with a characteristic isotopic pattern due to the presence of bromine.

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. Expect strong carbonyl (C=O) absorption bands around 1780 cm⁻¹ (imide) and 1700 cm⁻¹ (ketone).

-

Melting Point (MP): A sharp, well-defined melting point is indicative of high purity.

Conclusion

The N-acylation of (4R)-4-phenyl-1,3-oxazolidin-2-one with bromoacetyl bromide is a reliable and effective method for producing a valuable chiral building block. The success of the synthesis hinges on the rigorous exclusion of atmospheric moisture due to the use of water-sensitive reagents. Strict adherence to safety protocols, particularly when handling bromoacetyl bromide and n-butyllithium, is paramount. The resulting product, this compound, serves as a versatile intermediate for advanced applications in asymmetric synthesis and pharmaceutical development.

References

-

N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. (2018). ACS Publications. Retrieved from [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. (2012). National Institutes of Health (NIH). Retrieved from [Link]

-

N-Acylation of Oxazolidinones. (2018). ChemistryViews. Retrieved from [Link]

-

BROMOACETYL BROMIDE Safety Data Sheet. Loba Chemie. Retrieved from [Link]

-

Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides. (2010). Organic Letters. Retrieved from [Link]

-

Material Safety Data Sheet - Bromoacetyl bromide, 98+%. Cole-Parmer. Retrieved from [Link]

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2020). MDPI. Retrieved from [Link]

-

A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd. Retrieved from [Link]

- Preparation method of (S)-4-phenyl-2-oxazolidinone. Google Patents.

-

An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. ISU ReD. Retrieved from [Link]

Sources

- 1. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (R)-(-)-4-苯基-2-噁唑烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (R)-(-)-4-Phenyl-2-oxazolidinone synthesis - chemicalbook [chemicalbook.com]

- 10. BROMOACETYL BROMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. lobachemie.com [lobachemie.com]

- 13. nj.gov [nj.gov]

- 14. echemi.com [echemi.com]

mechanism of action of N-acyl oxazolidinones in asymmetric synthesis

An In-Depth Technical Guide to the Mechanism of Action of N-acyl Oxazolidinones in Asymmetric Synthesis

Introduction

In the landscape of modern organic chemistry, the ability to control the three-dimensional arrangement of atoms within a molecule is paramount. This control, known as stereocontrol, is particularly critical in the synthesis of pharmaceuticals and other biologically active compounds, where the physiological effects of a molecule are often dictated by its specific stereochemistry. Asymmetric synthesis, the art of selectively producing one enantiomer or diastereomer of a chiral molecule, has thus become an indispensable tool for researchers, scientists, and drug development professionals.

Among the various strategies developed to achieve asymmetric induction, the use of chiral auxiliaries has proven to be a robust and reliable method.[1] A chiral auxiliary is a stereochemically pure moiety that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. Following the reaction, the auxiliary is removed, having imparted its stereochemical information to the substrate.

At the forefront of chiral auxiliary development are the N-acyl oxazolidinones, introduced by David A. Evans in the early 1980s.[2] These compounds, often referred to as "Evans' auxiliaries," have become a cornerstone of asymmetric synthesis due to their high levels of stereocontrol, predictable outcomes, and broad applicability in a variety of carbon-carbon bond-forming reactions.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of N-acyl oxazolidinones, offering field-proven insights into their application in asymmetric synthesis.

Part 1: The Core Principles of N-acyl Oxazolidinone-Mediated Asymmetric Synthesis

The Structure of Evans' Chiral Auxiliaries

The efficacy of N-acyl oxazolidinones lies in their rigid, well-defined chiral scaffold. These auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino alcohols, such as L-valine and L-phenylalanine.[2] The stereocenters inherent to these natural starting materials are translated into the oxazolidinone ring, providing the foundation for stereochemical control. The substituent at the 4-position of the oxazolidinone ring plays a crucial steric role in directing the approach of incoming reagents.

-

(4R)-4-benzyl-2-oxazolidinone: Derived from (R)-phenylalaninol.

-

(4S)-4-isopropyl-2-oxazolidinone: Derived from (S)-valinol.

The strategic placement of this substituent is fundamental to the high diastereoselectivity observed in reactions involving these auxiliaries.

Acylation of the Oxazolidinone

The first step in utilizing an Evans' auxiliary is its acylation to form the N-acyl oxazolidinone. This transformation attaches the prochiral substrate to the chiral auxiliary. While traditional methods involve deprotonation of the oxazolidinone with a strong base like n-butyllithium followed by reaction with an acid chloride, milder and more operationally simple procedures have been developed.[4] A common and effective method employs an acyl transfer catalyst, such as 4-(dimethylamino)pyridine (DMAP), in the presence of an acid anhydride.[5][6] More recently, aerobic oxidative N-heterocyclic carbene (NHC) catalysis has emerged as a sustainable method using aldehydes as acylation reagents.[7]

Experimental Protocol: Acylation of (4R)-4-benzyl-2-oxazolidinone with Propionic Anhydride [5][6]

-

To a solution of (4R)-4-benzyl-2-oxazolidinone (1.0 equiv) in an appropriate solvent (e.g., THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).

-

Add propionic anhydride (1.2 equiv) to the mixture.

-

Stir the reaction at room temperature until completion (typically monitored by TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-propionyl oxazolidinone by column chromatography.

The Role of the Metal Lewis Acid and Enolate Formation

The cornerstone of N-acyl oxazolidinone reactivity is the stereoselective formation of a Z-enolate upon deprotonation. This is achieved through the use of a Lewis acidic boron triflate, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base.[3][8] The boron triflate coordinates to both the exocyclic and endocyclic carbonyl oxygens of the N-acyl oxazolidinone, forming a rigid, chelated intermediate.

This chelation forces the acyl group into a specific conformation, minimizing dipole-dipole repulsions between the carbonyl groups.[9] Subsequent deprotonation by the amine base occurs via a six-membered chair-like transition state, where the R group of the acyl moiety preferentially occupies a pseudo-equatorial position to minimize steric interactions.[8] This conformational preference leads to the highly selective formation of the Z-enolate.

Caption: Formation of the Z-enolate via a chelated boron intermediate.

Part 2: The Key to Asymmetric Induction: The Diastereoselective Alkylation Step

The Zimmerman-Traxler Transition State Model

The high degree of stereocontrol exerted by N-acyl oxazolidinones in alkylation reactions is rationalized by the Zimmerman-Traxler model.[9][10] This model proposes a chair-like, six-membered ring transition state for the reaction between the boron enolate and an electrophile (e.g., an aldehyde or alkyl halide).

The Z-enolate, upon reaction with an electrophile, arranges itself into a transition state that minimizes steric interactions. The substituent at the 4-position of the oxazolidinone ring effectively blocks one face of the enolate. Consequently, the electrophile is directed to approach from the less sterically hindered face. This facial bias results in the formation of one diastereomer in significant excess.

Caption: Favored and disfavored Zimmerman-Traxler transition states.

Factors Influencing Diastereoselectivity

The diastereoselectivity of N-acyl oxazolidinone-mediated reactions is influenced by several factors, allowing for fine-tuning of the reaction outcome.

| Factor | Influence on Diastereoselectivity |

| Chiral Auxiliary | The steric bulk of the substituent at the 4-position is paramount. Larger substituents (e.g., benzyl, isopropyl) generally lead to higher diastereoselectivity. |

| Electrophile | The size and reactivity of the electrophile can impact the selectivity. Sterically demanding electrophiles may lead to lower selectivity. |

| Lewis Acid | The choice of Lewis acid is critical for rigid chelation and selective enolate formation. Boron and titanium Lewis acids are commonly employed.[11] |

| Reaction Conditions | Low temperatures (-78 °C) are typically used to enhance selectivity by favoring the lower energy transition state.[5][6] The choice of solvent can also play a role. |

Part 3: Liberation of the Chiral Product: Auxiliary Cleavage

A key advantage of using chiral auxiliaries is the ability to remove them after the stereoselective reaction to reveal the desired chiral product. For N-acyl oxazolidinones, a variety of mild and efficient cleavage methods have been developed, allowing for the synthesis of a diverse range of chiral building blocks.

Non-destructive Cleavage Methods

The choice of cleavage reagent determines the functional group of the final product.

-

Hydrolysis to Carboxylic Acids: Treatment with lithium hydroperoxide (LiOOH) is a widely used method for the mild hydrolysis of the N-acyl bond to yield the corresponding carboxylic acid.[12][13]

-

Reduction to Alcohols: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) can be used to reductively cleave the auxiliary, affording the primary alcohol.[14]

-

Conversion to Other Functional Groups: The N-acyl oxazolidinone can be converted to other functionalities, such as aldehydes or Weinreb amides, through various synthetic transformations.[3]

Experimental Protocol: Hydrolytic Cleavage with Lithium Hydroperoxide [5][6]

-

Dissolve the N-acyl oxazolidinone (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

-

Cool the solution to 0 °C.

-

Add an aqueous solution of hydrogen peroxide (H₂O₂) followed by an aqueous solution of lithium hydroxide (LiOH).

-

Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

-

Quench the reaction by adding an aqueous solution of sodium sulfite.

-

Acidify the mixture with a dilute acid (e.g., 1 M HCl) and extract with an organic solvent.

-

Dry the organic layer, filter, and concentrate to yield the crude carboxylic acid, which can be further purified.

Recovery and Recycling of the Chiral Auxiliary

For the sake of atom economy and cost-effectiveness, the ability to recover and reuse the chiral auxiliary is a significant advantage. After cleavage, the oxazolidinone auxiliary can typically be recovered in high yield from the aqueous layer by extraction and purified for subsequent use.[12]

Caption: General experimental workflow for asymmetric alkylation.

Part 4: Practical Applications and Case Studies

The reliability and high stereoselectivity of N-acyl oxazolidinone-mediated reactions have led to their widespread use in the total synthesis of complex natural products and in the development of pharmaceutical agents.

Synthesis of a Key Pharmaceutical Intermediate

A notable application is in the synthesis of intermediates for β-lactam antibiotics. The asymmetric alkylation of an N-acyl oxazolidinone can be used to set a key stereocenter, which is then elaborated to the final antibiotic structure.

Tabulated Summary of Representative Transformations

The following table summarizes the performance of N-acyl oxazolidinones in various asymmetric alkylation reactions, showcasing the high diastereoselectivity typically achieved.

| N-Acyl Oxazolidinone | Electrophile | Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

| N-propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | NaHMDS, THF, -78 °C | >99:1 | 90-95 |

| N-propionyl-(4R)-4-benzyl-2-oxazolidinone | Allyl iodide | NaN(TMS)₂, -78 °C | 98:2 | High |

| N-phenylacetyl-(4R)-4-benzyl-2-oxazolidinone | Methyl iodide | LDA, THF, -78 °C | >95:5 | 85-90 |

Conclusion

N-acyl oxazolidinones have firmly established themselves as a powerful and versatile class of chiral auxiliaries in asymmetric synthesis. Their mechanism of action, proceeding through a well-defined, chelated Z-enolate and a predictable Zimmerman-Traxler transition state, provides a reliable platform for the stereoselective construction of carbon-carbon bonds. The ability to fine-tune the reaction conditions and the availability of various methods for auxiliary cleavage and recovery further enhance their utility. For researchers, scientists, and drug development professionals, a thorough understanding of the principles and practicalities of N-acyl oxazolidinone chemistry is essential for the efficient and stereocontrolled synthesis of complex chiral molecules.

References

- Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC - NIH.

- The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ConnectSci.

- A Technical Guide to Evans Auxiliaries: Principles and Practices in Asymmetric Synthesis - Benchchem.

- Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones.

- Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2 - ACS Public

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary.

- Evans Aldol Reaction | Chem-St

- Chiral Auxiliary Controlled Reactions - No Added Chemicals.

- (PDF)

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary | Journal of Chemical Education - ACS Public

- N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzym

- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube.

- Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary - American Chemical Society.

- Diastereoselective alkylation and methods for chiral auxiliary removal....

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI.

- In Search of Radical Transformations from Metal Enolates.

- N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis - ACS Public

- Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - ResearchG

- A Comparative Guide to Chiral Auxiliaries: The Versatility of Oxazolidinones in Asymmetric Synthesis - Benchchem.

- N-Acylation of Oxazolidinones - ChemistryViews.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - NIH.

- Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry.

- Synthesis of N-acyl oxazolidines. a Only the major diastereoisomer is...

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College.

- Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions - ark

- 001 Zimmerman Traxler - Andrew G Myers Research Group.

- Oxazolidinone synthesis - Organic Chemistry Portal.

- Facile Formation of N-Acyl-oxazolidinone Derivatives Using Acid Fluorides | Organic Letters.

- Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC - NIH.

- Part 2: Zimmerman Traxler Aldol: E and Z Enolate Transition St

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chemistry.williams.edu [chemistry.williams.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]

- 8. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. m.youtube.com [m.youtube.com]

- 11. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. connectsci.au [connectsci.au]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

NMR and mass spectrometry data for (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one

An In-Depth Technical Guide to the Spectroscopic Characterization of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the chiral auxiliary, this compound. As a key building block in asymmetric synthesis, a thorough understanding of its spectroscopic signature is crucial for reaction monitoring, quality control, and structural verification.

Introduction to this compound

This compound is a derivative of the well-known Evans auxiliary, (4R)-4-phenyl-1,3-oxazolidin-2-one. The introduction of the bromoacetyl group at the N3 position transforms it into a versatile electrophilic reagent for the stereocontrolled synthesis of complex molecules, particularly in the formation of chiral α-amino acids and other pharmacologically relevant scaffolds.[1] The stereogenic center at C4, derived from (R)-phenylglycinol, directs the stereochemical outcome of subsequent reactions. Accurate spectroscopic analysis is paramount to confirm the integrity of this chiral handle and the success of its incorporation.

Below is the molecular structure of the title compound.

Caption: Molecular Structure of this compound.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₃ |

| Molecular Weight | 284.11 g/mol |

| CAS Number | 227602-36-0[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules.[3] For a chiral molecule like this compound, NMR confirms the connectivity and provides insight into the diastereotopic nature of protons within the structure.

Experimental Protocol: NMR Data Acquisition

The following is a self-validating protocol for acquiring high-quality NMR data for the title compound. The key to reproducibility is ensuring sample purity and proper instrument calibration.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is typically suitable for this class of compounds.[4] Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion, which is crucial for resolving complex multiplets.[5]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[5] Using a spectral width of ~220 ppm is standard. An inverse-gated decoupling sequence can be used for more accurate integration if needed.[5]

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the oxazolidinone ring.[6]

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.[6]

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, confirming the overall carbon skeleton.[6]

-

Data Analysis and Interpretation

The following tables present the expected chemical shifts for the compound. These are based on established principles of NMR and data from structurally similar compounds, such as the parent (R)-(-)-4-Phenyl-2-oxazolidinone and other N-acylated derivatives.[7][8]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| H-Ar | 7.25 - 7.45 | m | - | 5H | Phenyl group protons |

| H4 | 5.50 - 5.60 | dd | J = 8.8, 3.9 | 1H | Methine proton on chiral center |

| H5a | 4.70 - 4.80 | dd | J = 8.8, 8.8 (t) | 1H | Diastereotopic methylene proton |

| H5b | 4.25 - 4.35 | dd | J = 8.8, 3.9 | 1H | Diastereotopic methylene proton |

| H-acetyl | 4.45 | s | - | 2H | Bromoacetyl methylene protons |

-

Expertise & Experience Insights: The protons at C5 (H5a and H5b) are diastereotopic due to the adjacent chiral center at C4. This means they reside in different chemical environments and will exhibit distinct chemical shifts and couplings, often appearing as a pair of doublets of doublets (dd). The coupling between H4, H5a, and H5b is crucial for confirming the ring structure, a task easily accomplished with a COSY experiment. The bromoacetyl protons appear as a sharp singlet, as they have no adjacent protons to couple with.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Label | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C-acetyl (C=O) | 167.5 | Bromoacetyl carbonyl |

| C2 (C=O) | 153.0 | Oxazolidinone carbonyl |

| C-Ar (quat) | 138.5 | Phenyl quaternary carbon |

| C-Ar (CH) | 129.5 | Phenyl methine carbons |

| C-Ar (CH) | 129.0 | Phenyl methine carbons |

| C-Ar (CH) | 126.0 | Phenyl methine carbons |

| C5 | 69.5 | Methylene carbon in ring |

| C4 | 57.0 | Methine carbon on chiral center |

| C-acetyl (CH₂Br) | 26.5 | Bromoacetyl methylene carbon |

-

Trustworthiness: The assignment of carbons can be unequivocally confirmed using 2D NMR. An HSQC spectrum will show a cross-peak connecting each proton signal in Table 2 to its corresponding carbon signal in Table 3 (e.g., H4 to C4). An HMBC spectrum will reveal key long-range correlations, such as from the H-acetyl protons to the N-acyl carbonyl carbon, validating the N-acylation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically yields an intact molecular ion with minimal in-source fragmentation.[9][10]

Experimental Protocol: ESI-MS Data Acquisition

Caption: A typical experimental workflow for ESI-MS analysis.

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in protonation for positive ion mode analysis.

-

Ionization: Introduce the sample into the ESI source. A high voltage is applied to the capillary, creating a fine spray of charged droplets.[11]

-

Mass Analysis: As the solvent evaporates, gaseous ions (e.g., [M+H]⁺) are formed and guided into the mass analyzer.

-

Tandem MS (MS/MS): To induce and analyze fragmentation, the molecular ion of interest is selected in the first mass analyzer, fragmented in a collision cell (via collision-induced dissociation, CID), and the resulting fragment ions are analyzed in a second mass analyzer.[11]

Data Analysis and Interpretation

Molecular Ion: The most critical feature is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic doublet will be observed. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are separated by 2 Da.

Table 4: Expected Molecular Ions in High-Resolution ESI-MS

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) | Comments |

|---|---|---|---|

| [M+H]⁺ | 284.0022 | 286.0002 | Protonated molecule, ~1:1 intensity ratio. |

| [M+Na]⁺ | 305.9842 | 307.9821 | Sodiated adduct, often observed. |

Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion provides structural confirmation. The N-acyl bond and the oxazolidinone ring are common points of cleavage.[12]

Caption: Proposed fragmentation pathways for [M+H]⁺ of the title compound.

-

Authoritative Grounding: The fragmentation of N-acylated heterocycles often involves cleavage at the amide bond.[13] A primary fragmentation pathway is the loss of the bromoacetyl ketene (BrCH=C=O) or a related radical, leading to the protonated (R)-4-phenyl-2-oxazolidinone fragment at m/z 164. An alternative fragmentation involves cleavage within the ring system.

Conclusion

The structural identity and purity of this compound can be unequivocally established through a combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the covalent framework, with the diastereotopic nature of the C5 protons serving as a key signature of the chiral ring system. High-resolution ESI-MS confirms the elemental composition via the accurate mass of the molecular ion and its characteristic bromine isotopic pattern, while MS/MS fragmentation analysis further validates the connectivity of the structural subunits. This guide provides the foundational data and validated protocols necessary for scientists to confidently utilize this important chiral building block in their research.

References

- Wiley-VCH. (2007). Supporting Information.

- Gonzales, R. L., et al. (2001). ¹H Nuclear Magnetic Resonance Study of Oxazolidinone Binding to Bacterial Ribosomes. Antimicrobial Agents and Chemotherapy.

-

GSRS. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]

-

Ambrus, G., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Spitzer, V. (1997). Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy. Request PDF on ResearchGate. Retrieved from [Link]

-

dos Santos, F. P., & Pilli, R. A. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. Retrieved from [Link]

-

Flefel, E. M., et al. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Retrieved from [Link]

-

A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ResearchGate. Retrieved from [Link]

-

Reyes-Rodríguez, G. J., et al. (n.d.). ¹H NMR spectrum of oxazolidinone 9 in CDCl₃. ResearchGate. Retrieved from [Link]

-

Chiral analysis by NMR spectroscopy. (2025). Tesi di dottorato. Retrieved from [Link]

-

Synthesis of Some Active Oxazolidinones Derivatives and Evaluation of their Antimicrobial and Anti-Inflammatory Activities. (2014). Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Baruah, S., et al. (2018). Synthesis, Characterization and Evaluation of Antimicrobial Properties of (R)-(-)-4-Phenyl-2 Oxazolidinone Based Azetidinones. Anti-Infective Agents. Retrieved from [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry. Retrieved from [Link]

-

Harrison, A. G., & Young, A. B. (2004). Fragmentation of deprotonated N-benzoylpeptides: formation of deprotonated oxazolones. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

La Nasa, J., et al. (2020). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers in Chemistry. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. Retrieved from [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

GSRS. (n.d.). 3-((4-METHYLPHENYL)ACETYL)-4-PHENYL-1,3-OXAZOLIDIN-2-ONE, (4R)-. Retrieved from [Link]

-

Ho, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ACG Publications. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

Barman, J., et al. (2018). Reactants and structural components of various (R)-4-phenyl oxazolidinone based azetidinones. ResearchGate. Retrieved from [Link]

-

Xu, J., & Zuo, G. (2003). Mass Spectral Fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: Ring Contraction of Pyrrolidine and 1,3-oxazolidine in Mass Spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | 227602-36-0 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. emerypharma.com [emerypharma.com]

- 7. (R)-(-)-4-Phenyl-2-oxazolidinone(90319-52-1) 1H NMR [m.chemicalbook.com]

- 8. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemguide.co.uk [chemguide.co.uk]

crystal structure of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one

An In-Depth Technical Guide to the Structural Elucidation of (4R)-3-(2-bromoacetyl)-4-phenyl-1,3-oxazolidin-2-one and its Analogs

This guide provides a comprehensive technical overview of the , a key chiral auxiliary in asymmetric synthesis. While a definitive crystal structure for this specific compound is not publicly available, this document will leverage crystallographic data from closely related analogs to infer its structural characteristics. This approach, rooted in established principles of structural chemistry, offers valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Oxazolidinones

This compound belongs to the Evans' chiral auxiliaries class of compounds, which are instrumental in stereocontrolled synthesis.[1] The oxazolidinone scaffold provides a rigid framework that directs the stereochemical outcome of reactions on an attached acyl group.[1] The phenyl group at the 4-position of the ring plays a crucial role in this stereodirection by creating a specific steric environment. The bromoacetyl group serves as a reactive handle for various nucleophilic substitutions, making this compound a versatile reagent for introducing chiral centers in complex molecules. Understanding the three-dimensional structure of this molecule is paramount to predicting and rationalizing its reactivity and selectivity in asymmetric transformations.

Deduced Crystallographic Properties

Based on the analysis of similar crystal structures, such as 2-Bromo-4-(3,4-dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-6-methoxyphenol and 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, we can infer the likely crystallographic parameters for this compound.[2][3]

The oxazolidinone ring is expected to adopt a non-planar conformation, typically an envelope or twisted form, to minimize steric strain.[2][3] In related structures, the oxazolidine ring often adopts an envelope conformation.[2][3] The dihedral angles between the oxazolidinone ring and the phenyl substituent are critical for defining the steric environment around the reactive bromoacetyl group.[2][3]

Table 1: Postulated Crystallographic Data for this compound

| Parameter | Expected Value | Rationale |

| Crystal System | Orthorhombic or Monoclinic | Common for chiral organic molecules[2][3] |

| Space Group | Chiral (e.g., P2₁2₁2₁) | The molecule is chiral[2] |

| Z (Molecules/unit cell) | 4 | A common value for this type of molecule[2][3] |

| Conformation | Envelope | Observed in similar oxazolidinone structures[2][3] |

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a systematic process that involves crystal growth, data collection, and structure solution and refinement. The following protocol is a validated, field-proven methodology for obtaining high-quality crystallographic data for organic compounds like this compound.

Step-by-Step Experimental Protocol

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof) to near saturation.

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

-

-

X-ray Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Use a modern single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[2][3]

-

Collect a complete set of diffraction data by rotating the crystal through a series of angles.

-

-

Data Processing and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for absorption effects.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.

-

-

Structure Refinement:

-

Refine the atomic positions and displacement parameters using full-matrix least-squares methods.

-

Locate and refine hydrogen atoms.

-

The final model is evaluated based on the R-factor, goodness-of-fit, and residual electron density.

-

Figure 1: A generalized workflow for single-crystal X-ray diffraction.

Structural Insights and Implications for Asymmetric Synthesis

The crystal structure of an Evans' auxiliary provides critical information about the steric and electronic factors that govern its stereodirecting ability. The phenyl group at the C4 position is expected to orient itself to create a facial bias, shielding one face of the enolate derived from the N-acyl group.

Sources

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Evans' Chiral Auxiliaries

Abstract

Since their groundbreaking introduction by David A. Evans and his colleagues in the early 1980s, oxazolidinone-based chiral auxiliaries have become an indispensable and powerful tool in the field of modern asymmetric synthesis.[1][2] These auxiliaries, which are temporarily incorporated into a prochiral substrate, provide exceptional stereocontrol in a multitude of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][3] Their widespread and successful application in both academic research and industrial processes, particularly in the early stages of drug development and the total synthesis of complex natural products, is a testament to their reliability, predictability, and versatility.[1][4][5] This in-depth guide provides a comprehensive overview of the core principles, mechanistic underpinnings, and practical applications of Evans auxiliaries, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to elucidate key concepts.

Introduction: The Challenge of Chirality and the Auxiliary-Based Solution

The vast majority of biological molecules are chiral, existing as one of two non-superimposable mirror images, or enantiomers. This fundamental property of life means that the biological activity of a chiral molecule is often exclusive to a single enantiomer. Consequently, the ability to selectively synthesize a single enantiomer of a chiral compound is of paramount importance in the pharmaceutical industry and natural product synthesis.[4]

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction.[3] The general strategy involves three key steps:

-

Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Diastereoselective Reaction: The resulting chiral molecule undergoes a reaction that creates a new stereocenter with a high degree of diastereoselectivity, influenced by the stereochemistry of the auxiliary.

-

Cleavage: The auxiliary is removed to yield the desired enantiomerically enriched product, and ideally, the auxiliary can be recovered and reused.[3]

Evans' oxazolidinone auxiliaries have emerged as one of the most robust and widely used classes of chiral auxiliaries due to their high levels of stereocontrol, the predictability of their outcomes, and the well-understood mechanisms that govern their stereodirecting influence.[2]

The Evans Oxazolidinone Auxiliaries: Structure and Mechanism of Stereocontrol

The most commonly used Evans auxiliaries are derived from readily available and relatively inexpensive α-amino acids, such as L-valine and L-phenylalanine, making both enantiomeric forms easily accessible.[1][2] The core structure is a 2-oxazolidinone ring, with a substituent at the 4-position that plays a crucial role in stereodifferentiation.

The remarkable stereoselectivity achieved with Evans auxiliaries is a consequence of a combination of steric and electronic factors that lead to a highly ordered transition state. The general mechanism of stereocontrol can be summarized as follows:

-

Acylation: The chiral oxazolidinone is first acylated to form an N-acyl oxazolidinone. This step is crucial as it introduces the prochiral carbonyl group.

-

Enolate Formation: Deprotonation of the α-proton of the acyl group with a suitable base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), generates a metal enolate.

-

Chelation and Steric Shielding: The metal cation (e.g., Li⁺, Na⁺, or a Lewis acid like boron) chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, planar five- or six-membered ring structure. The substituent at the 4-position of the oxazolidinone then sterically shields one face of the enolate.

-

Diastereoselective Electrophilic Attack: The incoming electrophile is directed to the less sterically hindered face of the enolate, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.

Key Applications and Experimental Protocols

Evans auxiliaries have been successfully employed in a wide array of asymmetric transformations. This section details the most significant applications and provides representative experimental protocols.

Diastereoselective Enolate Alkylation

The alkylation of enolates derived from N-acyl oxazolidinones is a cornerstone of Evans auxiliary chemistry, providing a reliable method for the synthesis of α-chiral carboxylic acids and their derivatives.[4][6][7]

Causality in Experimental Choices:

-

Base Selection: Strong, non-nucleophilic bases like LDA or NaHMDS are used to ensure rapid and complete deprotonation, forming the kinetic enolate and preventing side reactions.[8]

-

Low Temperature: Reactions are typically conducted at low temperatures (-78 °C) to maintain the stability of the enolate and enhance diastereoselectivity by minimizing thermal equilibration to the thermodynamic enolate.[7][8]

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively solvates the metal cation without interfering with the chelation that is critical for stereocontrol.

Experimental Protocol: Asymmetric Alkylation of an N-Propionyl Oxazolidinone [7][8]

-

Acylation: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv). After stirring for 15 minutes, propionyl chloride (1.1 equiv) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

Enolate Formation: The resulting N-propionyl oxazolidinone is dissolved in anhydrous THF and cooled to -78 °C. Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added slowly, and the mixture is stirred for 30 minutes.

-

Alkylation: Benzyl bromide (1.2 equiv) is added, and the reaction is stirred at -78 °C for 4 hours.

-

Workup: The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the alkylated product.

| Electrophile | Diastereomeric Ratio (d.r.) |

| Methyl Iodide | >99:1 |

| Ethyl Iodide | >99:1 |

| Benzyl Bromide | 99:1 |

| Allyl Iodide | 98:2[8] |

Table 1: Representative diastereoselectivities in the alkylation of N-propionyl oxazolidinones.

Diastereoselective Aldol Reactions

The Evans asymmetric aldol reaction is a powerful and reliable method for the construction of β-hydroxy carbonyl compounds with excellent stereocontrol.[9][10] The reaction typically proceeds through a six-membered, chair-like Zimmerman-Traxler transition state, where the substituents occupy equatorial positions to minimize steric interactions.[9][11]

Causality in Experimental Choices:

-

Lewis Acid: Boron triflate (Bu₂BOTf) is a commonly used Lewis acid that promotes the formation of a rigid, chelated (Z)-enolate, which is key to achieving high syn-diastereoselectivity.[9]

-

Tertiary Amine Base: A hindered tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the N-acyl oxazolidinone without competing with the Lewis acid for coordination.

-

Aldehyde Electrophile: A wide range of aldehydes can be used as electrophiles, and the stereochemical outcome is generally predictable based on the Zimmerman-Traxler model.

Experimental Protocol: Evans Asymmetric Syn-Aldol Reaction [9]

-

Enolate Formation: To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred at 0 °C for 30 minutes.

-

Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

-

Workup: The reaction is quenched with a pH 7 phosphate buffer and extracted with DCM. The organic layers are combined, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography.

| Aldehyde | Diastereomeric Ratio (syn:anti) |

| Isobutyraldehyde | >99:1 |

| Benzaldehyde | >99:1 |

| Acrolein | 98:2 |

Table 2: Representative diastereoselectivities in the Evans asymmetric aldol reaction.

Diastereoselective Conjugate Addition

Evans auxiliaries can also be used to direct the stereochemical outcome of conjugate addition reactions to α,β-unsaturated N-acyl oxazolidinones.[12][13] The stereoselectivity is generally attributed to the formation of a chelated complex between a Lewis acid and the two carbonyl oxygens, which shields one face of the molecule.[12]

Causality in Experimental Choices:

-

Lewis Acid: A variety of Lewis acids can be employed to activate the α,β-unsaturated system and to organize the transition state.

-

Nucleophile: A wide range of nucleophiles, including organocuprates, thiols, and enamines, can be used in these reactions.

Diastereoselective Acylation

The acylation of enolates derived from Evans auxiliaries provides access to β-dicarbonyl compounds with high enantiopurity. The reaction proceeds through a similar chelated intermediate as in the alkylation and aldol reactions, with the acylating agent approaching from the less hindered face.

Cleavage of the Chiral Auxiliary

A critical step in the use of any chiral auxiliary is its efficient and non-destructive removal to reveal the desired chiral product.[3] For Evans auxiliaries, several reliable methods have been developed to convert the N-acyl oxazolidinone to a variety of functional groups.

Common Cleavage Methods:

-

To Carboxylic Acids: Hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) is a mild and efficient method for cleaving the auxiliary to yield the corresponding carboxylic acid.[8][14] The hydroperoxide anion selectively attacks the exocyclic carbonyl group.[8][15]

-

To Alcohols: Reduction with lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) affords the corresponding primary alcohol.

-

To Aldehydes: Reduction with a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can yield the aldehyde.

-

To Esters: Transesterification with a metal alkoxide, such as sodium methoxide, provides the corresponding ester.

-

To Amides: Aminolysis with an amine can be used to form amides.

Experimental Protocol: Cleavage to a Carboxylic Acid using LiOH/H₂O₂ [8][14]

-

Reaction Setup: The N-acyl oxazolidinone is dissolved in a mixture of THF and water (3:1) and cooled to 0 °C.

-

Reagent Addition: An aqueous solution of hydrogen peroxide (30% w/w) is added, followed by an aqueous solution of lithium hydroxide.

-

Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC.

-

Workup: The reaction is quenched with an aqueous solution of sodium sulfite to reduce excess peroxide. The pH is adjusted to acidic with HCl, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Synthesis of Evans Auxiliaries

While many Evans auxiliaries are commercially available, they can also be synthesized in the laboratory from the corresponding α-amino acids. A common synthetic route involves the reduction of the amino acid to the corresponding amino alcohol, followed by cyclization to form the oxazolidinone ring.[16]

Experimental Protocol: Synthesis of (4S)-4-benzyl-2-oxazolidinone from L-Phenylalanine [16]

-

Esterification: L-Phenylalanine is first converted to its ethyl ester hydrochloride.

-

N-Protection: The amino group of the ethyl ester is protected, for example, as the tert-butoxycarbonyl (Boc) derivative using di-tert-butyl dicarbonate.[16]

-

Reduction: The ester is reduced to the corresponding alcohol using a reducing agent such as lithium borohydride.[16]

-

Cyclization: The resulting N-Boc protected amino alcohol is cyclized to the oxazolidinone, for instance, by treatment with sodium hydride.[16]

Conclusion

Evans type chiral auxiliaries have had a profound and lasting impact on the field of asymmetric synthesis.[17] Their reliability, high stereoselectivity, and the predictability of their stereochemical outcomes have made them a go-to tool for synthetic organic chemists in both academia and industry. The well-established protocols for their attachment, their application in a wide range of C-C bond-forming reactions, and their efficient removal make them an exceptionally practical and powerful strategy for the construction of complex chiral molecules. As the demand for enantiomerically pure compounds continues to grow, the principles and applications of Evans auxiliaries will undoubtedly remain a cornerstone of modern organic synthesis.

References

-

Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. UQ eSpace - The University of Queensland. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Williams College. [Link]

-

Evans Aldol Reaction. Chem-Station Int. Ed.. [Link]

-

Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 21(11), 1549. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education, 85(5), 695. [Link]

-

Evans aldol ppt. Slideshare. [Link]

-

Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

-

Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Semantic Scholar. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. ACS Figshare. [Link]

-

Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 9, 2098-2120. [Link]

-

Chiral auxiliary. Wikipedia. [Link]

-

The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate. [Link]

-

Oxazolidinones as Chiral Auxiliaries in the Asymmetric 1,4-Conjugate Addition Reaction Applied to the Total Synthesis of Natural Products: A Supplemental Mini-Review. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistry.williams.edu [chemistry.williams.edu]

- 9. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 10. Evans aldol ppt | PPTX [slideshare.net]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. UQ eSpace [espace.library.uq.edu.au]

- 16. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safe Handling of Bromoacetyl Compounds for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Active Pharmaceutical Ingredient (API) Synthesis

Bromoacetyl compounds are powerful reagents in the arsenal of the synthetic chemist, particularly within the realm of drug discovery and development. Their bifunctional nature, characterized by a reactive acyl halide or bromide and an α-bromo ketone, makes them invaluable for introducing the bromoacetyl moiety, a key step in the synthesis of a wide array of biologically active molecules, including enzyme inhibitors and targeted covalent inhibitors.[1][2][3] However, this high reactivity is a double-edged sword, presenting significant safety challenges that demand a comprehensive and proactive approach to handling. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth understanding of the hazards associated with bromoacetyl compounds and to offer practical, field-proven guidelines for their safe use. By moving beyond a mere checklist of precautions and delving into the causality behind experimental choices, we aim to foster a culture of intrinsic safety in the laboratory.

Section 1: The Chemical Personality of Bromoacetyl Compounds - A Duality of Reactivity and Hazard

Bromoacetyl compounds, such as bromoacetyl bromide and bromoacetyl chloride, are characterized by two key reactive sites: the electrophilic carbonyl carbon and the carbon-bromine bond, which is susceptible to nucleophilic attack.[4] This dual reactivity is the foundation of their synthetic utility and, simultaneously, the source of their hazardous nature.

1.1. Inherent Reactivity and Associated Hazards

The primary hazard of bromoacetyl compounds stems from their violent reaction with water and other nucleophiles.[5][6][7] This reactivity is not a mere inconvenience; it is a significant safety concern that dictates every aspect of their handling and storage. Upon contact with moisture, they hydrolyze to form hydrogen bromide (HBr), a corrosive and toxic gas.[7][8] This reaction is often vigorous and can lead to a dangerous build-up of pressure in enclosed containers.[5]

Furthermore, bromoacetyl compounds are potent lachrymators, meaning they cause severe irritation and tearing upon contact with the eyes.[6][7] Their vapors can also cause severe irritation to the respiratory tract, potentially leading to pulmonary edema, a medical emergency.[6][9] Skin contact results in severe chemical burns, which may have a delayed onset of pain.[5][6]

The following diagram illustrates the dual reactivity of bromoacetyl compounds and the resulting hazards.

Caption: Dual reactivity and associated hazards of bromoacetyl compounds.

1.2. Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of the specific bromoacetyl compound being used is paramount for safe handling. The table below summarizes key properties for two common examples.

| Property | Bromoacetyl Bromide | Bromoacetyl Chloride | References |

| CAS Number | 598-21-0 | 22118-09-8 | [5][10] |

| Molecular Formula | C₂H₂Br₂O | C₂H₂BrClO | [1][10] |

| Molecular Weight | 201.84 g/mol | 157.39 g/mol | [1][10] |

| Appearance | Colorless to yellowish liquid | Colorless to light yellow liquid | [1][10] |

| Boiling Point | 147-150 °C | 127-128 °C | [1][10] |

| Density | ~2.32 g/mL | ~1.89 g/mL | [1][10] |

| Reactivity with Water | Reacts violently | Reacts violently | [5][10] |

Section 2: A Proactive Framework for Safe Handling

A systematic and proactive approach to handling bromoacetyl compounds is essential to mitigate the inherent risks. The following workflow provides a comprehensive guide for laboratory personnel.

Caption: Proactive workflow for the safe handling of bromoacetyl compounds.

2.1. Personal Protective Equipment (PPE) - Your Last Line of Defense

Given the severe corrosive nature of bromoacetyl compounds, appropriate PPE is non-negotiable.[6][9] Standard laboratory attire is insufficient.

-

Eye and Face Protection: Wear indirect-vent, impact and splash-resistant goggles in conjunction with a face shield.[9] Contact lenses should never be worn when handling these substances.[9]

-

Gloves: Use chemical-resistant gloves, such as butyl rubber or Viton. Double-gloving is highly recommended. Inspect gloves for any signs of degradation or perforation before use.[11]

-

Protective Clothing: A chemical-resistant apron or lab coat made of a suitable material (e.g., neoprene) should be worn over a long-sleeved shirt and long pants. All protective clothing should be clean and put on before work.[9]

-

Respiratory Protection: All work with bromoacetyl compounds must be conducted in a certified chemical fume hood.[10][12] In situations where the potential for overexposure exists, a MSHA/NIOSH-approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode should be used.[9]

2.2. Engineering Controls - Your First Line of Defense

The primary engineering control for handling bromoacetyl compounds is a properly functioning chemical fume hood.[10][12] Ensure the fume hood has been recently certified and that the sash is kept at the lowest possible height during manipulations. An emergency safety shower and eyewash station must be readily accessible and tested regularly.[6][13]

Section 3: Storage and Waste Disposal - A Matter of Chemical Compatibility

3.1. Storage

Bromoacetyl compounds must be stored in a cool, dry, well-ventilated area, away from incompatible materials.[5][6] The storage area should be designated for corrosive and water-reactive chemicals. Store in the original container, tightly sealed.[5] Refrigerated storage (2-8°C) is often recommended to minimize decomposition and vapor pressure.[14] Containers should be protected from physical damage and inspected regularly for leaks.[5] Never store bromoacetyl compounds with water, alcohols, strong bases, or oxidizing agents.[6][9]

3.2. Waste Disposal

Unused or waste bromoacetyl compounds are considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[9][13] Never dispose of bromoacetyl compounds down the drain.

A recommended procedure for the neutralization of small quantities of bromoacetyl compounds involves slow addition to a cold, stirred, dilute solution of sodium bicarbonate.[13] This should be done in a fume hood, with appropriate PPE. The neutralized solution should be checked for pH to ensure it is no longer acidic before disposal.[13] All contaminated materials, including empty containers and disposable labware, must be collected in a sealed, labeled container for hazardous waste disposal.[5][13]

Section 4: Emergency Procedures - Preparedness is Key

In the event of an emergency, a swift and informed response is critical. The following decision tree outlines the immediate actions to be taken.

Caption: Emergency response decision tree for bromoacetyl compound incidents.

Section 5: Experimental Protocol - Safe Synthesis of an α-Bromo Ketone Derivative

The following protocol for the synthesis of N-(4-iodobenzyl)-2-bromoacetamide from 4-iodobenzylamine and bromoacetyl bromide is provided as a practical example of how to integrate safety at every step.[15]

Objective: To synthesize N-(4-iodobenzyl)-2-bromoacetamide via nucleophilic acyl substitution.

Materials and Equipment:

-

4-Iodobenzylamine

-

Bromoacetyl bromide

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine

-

1 M Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Appropriate PPE (as outlined in Section 2.1)

-

Certified chemical fume hood

Procedure:

-

Preparation (in fume hood):

-

Don all required PPE.

-

Ensure the fume hood is clutter-free and the sash is at the appropriate height.

-

Set up a round-bottom flask with a magnetic stir bar in an ice bath on a magnetic stirrer.

-

Charge the flask with 4-iodobenzylamine and anhydrous DCM.

-

Add anhydrous pyridine or triethylamine to the flask. This base will neutralize the HBr byproduct.

-

-

Reaction (in fume hood):

-

Carefully measure the required amount of bromoacetyl bromide in the fume hood and dissolve it in a small amount of anhydrous DCM in the dropping funnel.

-

Slowly add the bromoacetyl bromide solution dropwise to the stirred reaction mixture in the ice bath. The slow addition helps to control the exothermic reaction.

-

After the addition is complete, allow the reaction to stir at 0°C for the specified time, then warm to room temperature.

-

-

Work-up (in fume hood):

-

Carefully quench the reaction by slowly adding 1 M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and perform an aqueous work-up to purify the product.

-

Handle all transfers of the reaction mixture within the fume hood.

-

-

Post-Procedure (in fume hood):

-

Decontaminate all glassware that came into contact with bromoacetyl bromide by rinsing with a dilute sodium bicarbonate solution, followed by water and an appropriate solvent.

-

Segregate all liquid and solid waste containing bromoacetyl compounds for hazardous waste disposal.

-

Clean the work area thoroughly.

-

Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

-

Conclusion: A Culture of Safety

Bromoacetyl compounds are indispensable tools in modern drug discovery and development. However, their utility is intrinsically linked to the potential for harm if not handled with the respect and diligence they demand. By understanding the chemical principles that drive their reactivity and by adopting a proactive and systematic approach to safety, researchers can confidently and safely leverage the power of these versatile reagents. This guide serves as a foundation for building a robust safety culture, where every experimental choice is informed by a deep understanding of the potential risks and the most effective strategies for their mitigation.

References

- Vertex AI Search. (n.d.). The Chemical Properties and Synthesis of Bromoacetyl Chloride.

- Santa Cruz Biotechnology. (n.d.). Bromoacetyl bromide.

- New Jersey Department of Health. (2000, April). BROMOACETYL BROMIDE HAZARD SUMMARY.

- Cole-Parmer. (n.d.).

- National Center for Biotechnology Information. (n.d.). Bromoacetyl bromide. PubChem.

- ChemicalBook. (2025, September 27).

- BenchChem. (n.d.). What are the physical and chemical properties of Bromoacetyl chloride?.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- ChemicalBook. (2025, September 27).

- National Oceanic and Atmospheric Administration. (n.d.). BROMOACETYL BROMIDE. CAMEO Chemicals.

- National Oceanic and Atmospheric Administr

- Central Drug House (P) Ltd. (n.d.).

- Loba Chemie. (n.d.). BROMOACETYL BROMIDE.

- EMD Millipore. (2025, November 6).

- Abdou, M. M., et al. (2021). 3-(Bromoacetyl)

- Merck Millipore. (n.d.). 2-Bromoacetophenone MSDS - 801658.

- Royal Society of Chemistry. (n.d.). 3-(Bromoacetyl)

- Abdou, M. M., et al. (2021). 3-(Bromoacetyl)

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Bromoacetyl Chloride | 22118-09-8.

- National Center for Biotechnology Information. (n.d.). 2'-Bromoacetophenone. PubChem.